1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione
Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol This compound is characterized by the presence of an imidazolidine ring substituted with a 4-methoxyphenyl group and an ethyl chain
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxyphenylacetic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the imidazolidine ring . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolidine ring or the phenyl group is substituted with other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-2,4,5-imidazolidinetrione: This compound has a similar imidazolidine ring structure but with a benzyl group instead of an ethyl chain.
4-Methoxyphenethyl isocyanate: This compound contains a 4-methoxyphenyl group but differs in its functional groups and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-9-4-2-8(3-5-9)6-7-14-11(16)10(15)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUPJAWIJGIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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